![molecular formula C16H18O2S B14657186 Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- CAS No. 38509-16-9](/img/structure/B14657186.png)
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a thioether group attached to a 2,2-dimethoxy-1-phenylethyl moiety. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- typically involves the reaction of 2,2-dimethoxy-1-phenylethanol with a thiol compound in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of a solvent like dichloromethane or toluene to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the thioether bond.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Oxidation: Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- can undergo oxidation reactions, where the thioether group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which can convert the thioether group back to a thiol.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For instance, nitration, sulfonation, and halogenation can occur under appropriate conditions using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
科学研究应用
Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The thioether group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Benzene, 1,2-dimethoxy-: This compound has two methoxy groups attached to the benzene ring and lacks the thioether group.
Benzene, (2,2-dimethoxyethyl)-: Similar to Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- but without the phenylethyl moiety.
Phenylacetaldehyde dimethyl acetal: Contains a phenyl group and a dimethyl acetal group but lacks the thioether linkage.
Uniqueness: Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]- is unique due to the presence of the thioether group attached to a 2,2-dimethoxy-1-phenylethyl moiety, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking the thioether group.
属性
CAS 编号 |
38509-16-9 |
|---|---|
分子式 |
C16H18O2S |
分子量 |
274.4 g/mol |
IUPAC 名称 |
(2,2-dimethoxy-1-phenylethyl)sulfanylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-17-16(18-2)15(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
InChI 键 |
FHAXICXAUVCYQI-UHFFFAOYSA-N |
规范 SMILES |
COC(C(C1=CC=CC=C1)SC2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


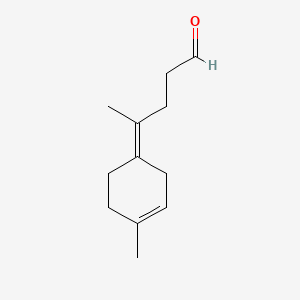
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)

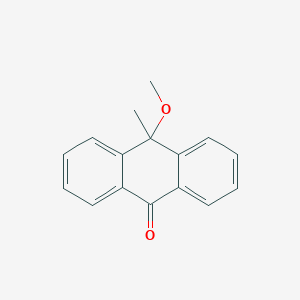
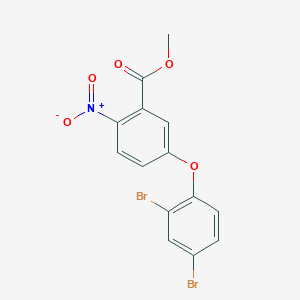


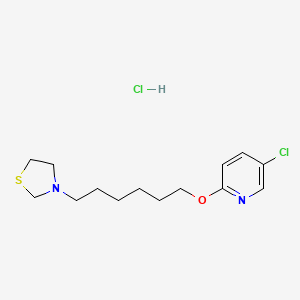

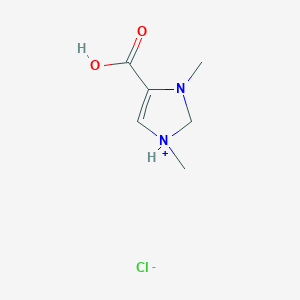


![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
